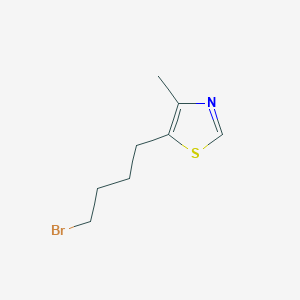
5-(4-Bromobutyl)-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromobutyl)-4-methyl-1,3-thiazole: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a bromobutyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobutyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete substitution of the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromobutyl group in 5-(4-Bromobutyl)-4-methyl-1,3-thiazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiazolidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
科学的研究の応用
Chemistry: 5-(4-Bromobutyl)-4-methyl-1,3-thiazole is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are screened for activity against various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of 5-(4-Bromobutyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
類似化合物との比較
4-Methylthiazole: Lacks the bromobutyl group, making it less reactive in nucleophilic substitution reactions.
5-(4-Chlorobutyl)-4-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-(4-Bromobutyl)-2-methyl-1,3-thiazole: Similar structure but with a methyl group at the 2-position instead of the 4-position, affecting its chemical properties and reactivity.
Uniqueness: 5-(4-Bromobutyl)-4-methyl-1,3-thiazole is unique due to the presence of the bromobutyl group at the 5-position of the thiazole ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H12BrNS |
|---|---|
分子量 |
234.16 g/mol |
IUPAC名 |
5-(4-bromobutyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5H2,1H3 |
InChIキー |
XJJWROCITOILSK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


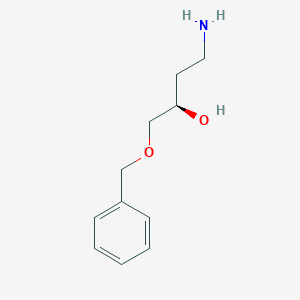
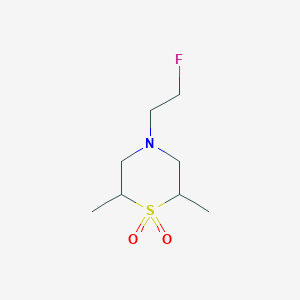
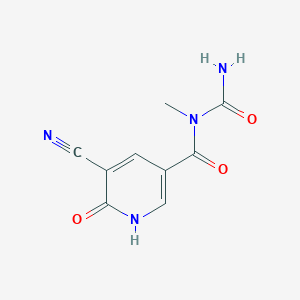
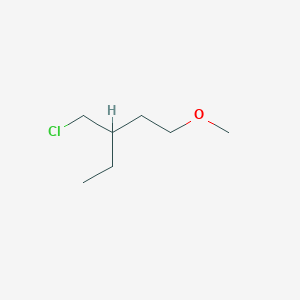
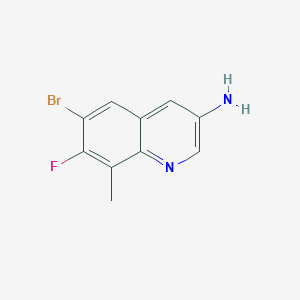
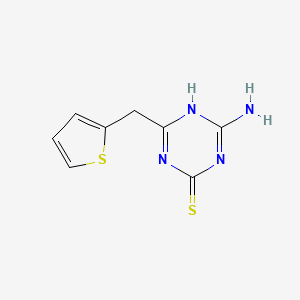

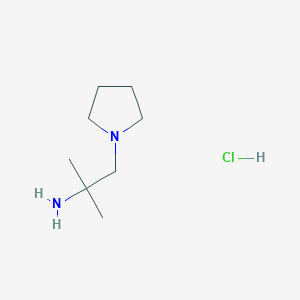

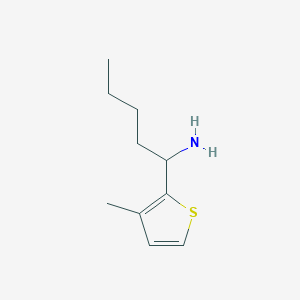

![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
